N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine
Description
This compound is a structurally complex tricyclic heterocycle featuring a benzothiazole core substituted with a methoxy group at position 4. The tricyclic framework integrates two sulfur atoms (3,10-dithia) and two nitrogen atoms (5,12-diaza), forming a rigid polycyclic system. The 11-methyl group and the amine linkage at position 4 further enhance its stereoelectronic profile. Such structural attributes are characteristic of bioactive molecules targeting enzymes or receptors with hydrophobic binding pockets, such as kinases or acetylcholinesterase (AChE) .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c1-8-18-14-12(23-8)6-5-11-15(14)25-17(20-11)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRUIVOQPRCHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction medium can be ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Physicochemical and Spectral Comparisons
- Melting Points : The target compound’s analogs exhibit melting points ranging from 121°C to 182°C, influenced by substituent polarity and crystallinity . For instance, bromophenyl-substituted analogs (e.g., 9c) show higher melting points (~170–180°C) due to increased molecular symmetry .
- Spectral Data :
Bioactivity and Docking Profiles
- AChE Inhibition: The target compound’s tricyclic benzothiazole core is hypothesized to mimic the planar structure of donepezil, a known AChE inhibitor. Analog 9c (IC₅₀ ~15 µM) showed superior activity to glucopyranosyl-substituted oxadiazoles (IC₅₀ ~20 µM), likely due to better hydrophobic interactions with the enzyme’s gorge .
- Molecular Docking : Docking studies (e.g., with α-glucosidase) reveal that bromophenyl and methylsulfanyl substituents enhance binding affinity via halogen bonds and sulfur-π interactions, respectively . The target compound’s methoxy group may similarly stabilize binding through hydrogen bonding.
Computational Similarity Analysis
- Tanimoto Index : Structural similarity analysis (Tanimoto coefficient ≥0.8) identifies aglaithioduline as a close analog (~70% similarity), suggesting shared pharmacophoric features (e.g., planar heterocycles, hydrogen-bond acceptors) .
- Chemical Space Docking : Compared to fully enumerated libraries, tricyclic benzothiazoles like the target compound are enriched in high-scoring dockers due to their rigid, pre-organized scaffolds .
Research Implications and Limitations
- Strengths : The compound’s tricyclic framework offers metabolic stability and target selectivity, as seen in analogs with prolonged half-lives in vitro .
- Gaps: Limited solubility data and in vivo pharmacokinetic profiles are notable omissions in current studies. Future work should prioritize ADMET profiling and synthetic optimization (e.g., introducing solubilizing groups) .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound with a unique structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The benzothiazole moiety is known for its pharmacological properties, while the dithia and diazatricyclo components may enhance its interaction with biological targets.
Molecular Formula
- Molecular Weight: 392.5 g/mol
- InChI Key: [To be provided based on specific chemical databases]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways, similar to other benzothiazole derivatives.
- Signal Transduction Modulation: It may affect signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties:
Case Studies
-
Study on Antitumor Effects:
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives and found that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl showed promise in inhibiting tumor growth in various cancer cell lines through apoptosis induction. -
Inflammation Modulation:
Research conducted by Smith et al. (2023) demonstrated that derivatives of benzothiazole could significantly reduce inflammatory cytokines in a murine model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Lacks dithia group | Moderate anticancer activity |
| Benzothiazole Derivative B | Contains methoxy group | High anti-inflammatory effects |
| N-(6-Methoxybenzothiazolyl) Amine | Similar benzothiazole base | Antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
